molecular formula C16H16O B13805196 (2R,3R)-2-ethyl-2,3-diphenyloxirane

(2R,3R)-2-ethyl-2,3-diphenyloxirane

Cat. No.: B13805196
M. Wt: 224.30 g/mol
InChI Key: WTVDAZOYXCCQFU-HZPDHXFCSA-N
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Description

(2R,3R)-2-ethyl-2,3-diphenyloxirane is a chiral epoxide compound characterized by its two phenyl groups and an ethyl group attached to an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-ethyl-2,3-diphenyloxirane typically involves the epoxidation of a suitable precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of titanium tetraisopropoxide and diethyl tartrate in the presence of tert-butyl hydroperoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the resolution of racemic mixtures through chiral chromatography or crystallization techniques can be employed to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-ethyl-2,3-diphenyloxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the epoxide to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(2R,3R)-2-ethyl-2,3-diphenyloxirane has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reagent in asymmetric synthesis.

    Biology: The compound can be used to study enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is employed in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (2R,3R)-2-ethyl-2,3-diphenyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in both chemical synthesis and biological systems. The compound’s stereochemistry plays a crucial role in its interactions and the resulting products.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-ethyl-2,3-diphenyloxirane: The enantiomer of (2R,3R)-2-ethyl-2,3-diphenyloxirane, with similar chemical properties but different biological activities.

    (2R,3R)-2,3-butanediol: Another chiral compound with two stereocenters, used in various industrial applications.

    (2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol: A compound with multiple phenyl groups and stereocenters, used in host-guest chemistry.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both phenyl and ethyl groups. This combination of features makes it a valuable compound in asymmetric synthesis and chiral chemistry.

Properties

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

(2R,3R)-2-ethyl-2,3-diphenyloxirane

InChI

InChI=1S/C16H16O/c1-2-16(14-11-7-4-8-12-14)15(17-16)13-9-5-3-6-10-13/h3-12,15H,2H2,1H3/t15-,16-/m1/s1

InChI Key

WTVDAZOYXCCQFU-HZPDHXFCSA-N

Isomeric SMILES

CC[C@]1([C@H](O1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC1(C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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